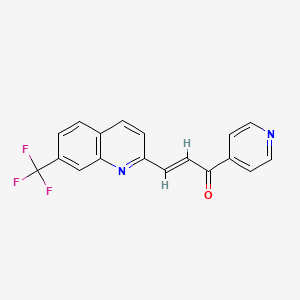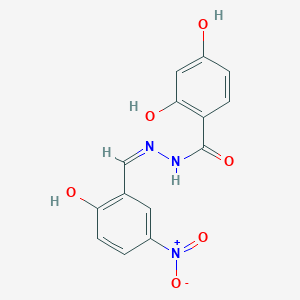
WQ-2101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide” is a chemical compound with the molecular formula C14H11N3O6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves the use of ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting reagents . The compound is also used in the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptor .Molecular Structure Analysis
The molecule adopts an E configuration with respect to the C=N bond. It is relatively planar, with a dihedral angle between the two benzene rings .Chemical Reactions Analysis
The compound is used in the synthesis of various other compounds, including a zinc-selective spiropyran-based fluorescent and photoregenerable receptor .Aplicaciones Científicas De Investigación
Inhibición de la Fosfoglicerato Deshidrogenasa (PHGDH)
WQ-2101 es un potente e inhibidor alostérico no competitivo de NAD± selectivo de la fosfoglicerato deshidrogenasa (PHGDH) que inhibe selectivamente la síntesis de serina en las células cancerosas {svg_1} {svg_2}. Esta inhibición de PHGDH podría utilizarse potencialmente en el tratamiento del cáncer.
Actividad Antitumoral
this compound ha demostrado inhibir el crecimiento tumoral de xenotrasplantes de MDA-MB-468 en ratones {svg_3} {svg_4}. Esto sugiere que podría utilizarse como un agente antitumoral potencial.
Inhibidor de la Percepción de Quórum
El compuesto ha sido estudiado como un inhibidor de la percepción de quórum de Pseudomonas aeruginosa {svg_5} {svg_6}. La percepción de quórum regula los factores de virulencia en Pseudomonas aeruginosa y coordina la patogenicidad bacteriana. Por lo tanto, el sistema de percepción de quórum en Pseudomonas aeruginosa puede ser un objetivo importante para la intervención farmacológica.
Actividad Antibacteriana
Las hidrazidas-hidrazonas, una clase de compuestos a la que pertenece this compound, se ha encontrado que poseen actividad antibacteriana {svg_7}. Esto sugiere que this compound podría utilizarse potencialmente en el tratamiento de infecciones bacterianas.
Actividad Antifúngica
Las hidrazidas-hidrazonas también se ha encontrado que poseen propiedades antifúngicas {svg_8}. Esto sugiere que this compound podría utilizarse potencialmente en el tratamiento de infecciones fúngicas.
Actividad Antimicobacteriana
Las hidrazidas-hidrazonas se ha encontrado que poseen propiedades antimicobacterianas {svg_9}. Esto sugiere que this compound podría utilizarse potencialmente en el tratamiento de infecciones micobacterianas.
Mecanismo De Acción
Target of Action
WQ-2101, also known as 2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, primarily targets the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH is a rate-limiting enzyme involved in metabolic reprogramming and catalyzes the first step in the serine biosynthesis pathway . It has been observed to be upregulated in many tumor types .
Mode of Action
This compound interacts with PHGDH in a non-covalent and reversible manner . It binds to the allosteric site I, which is located close to the active site . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding .
Biochemical Pathways
The inhibition of PHGDH by this compound affects the serine biosynthesis pathway . This pathway is frequently upregulated in cancer cells, and serine is a vital source of ‘one-carbon’ units, which are required for the synthesis of cellular building blocks such as proteins, nucleic acids, and lipids .
Result of Action
The inhibition of PHGDH by this compound leads to a significant reduction in serine synthesis in cancer cells . This can inhibit the growth of cancer cells that overexpress PHGDH .
Direcciones Futuras
The compound has been used in the synthesis of a zinc-selective spiropyran-based fluorescent and photoregenerable receptor , suggesting potential applications in the field of fluorescence-based sensing. Additionally, its observed antimicrobial activity and in vitro anticancer potential suggest potential future directions in medical and pharmaceutical research .
Análisis Bioquímico
Biochemical Properties
(E)-2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, a mechanism that regulates virulence factors and coordinates bacterial pathogenicity .
Cellular Effects
In terms of cellular effects, (E)-2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been observed to significantly inhibit virulence factors in Pseudomonas aeruginosa, including motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 .
Molecular Mechanism
The molecular mechanism of action of (E)-2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves interactions with the LasR receptor, an important regulatory protein of the Pseudomonas aeruginosa quorum sensing system . The compound exhibits hydrogen bonds involving Arg 61, Trp 60, Asp 73, and Ser 129 in the active site of LasR .
Temporal Effects in Laboratory Settings
Its inhibitory effects on Pseudomonas aeruginosa virulence factors have been observed at sub-minimum inhibitory concentrations .
Propiedades
IUPAC Name |
2,4-dihydroxy-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONIXZPWKJHMW-CHHVJCJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\NC(=O)C2=C(C=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does WQ-2101 exert its anti-leukemic effects in FLT3-ITD AML?
A1: this compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in the de novo serine synthesis pathway. Research has shown that FLT3-ITD mutations drive serine uptake and synthesis in AML cells, making them reliant on serine for proliferation and survival []. By inhibiting PHGDH, this compound effectively blocks serine synthesis, leading to the inhibition of proliferation and induction of apoptosis in FLT3-ITD AML cells [, ].
Q2: What are the potential benefits of combining this compound with existing chemotherapy agents like cytarabine?
A2: Studies demonstrate that this compound synergizes with cytarabine, a standard chemotherapy agent used in AML treatment []. This enhanced efficacy stems from this compound's ability to exacerbate DNA damage induced by cytarabine []. This finding highlights the potential of this compound as a valuable component of combination therapies for FLT3-ITD AML, potentially improving treatment outcomes.
Q3: What future research directions are being explored for this compound in the context of AML treatment?
A3: Further investigations are warranted to optimize dosing strategies, evaluate long-term efficacy and safety profiles, and determine the potential for developing resistance to this compound. Additionally, identifying predictive biomarkers for treatment response and exploring combination therapies with other targeted agents represent promising avenues for future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)
![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)
![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)


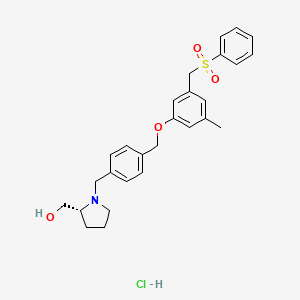
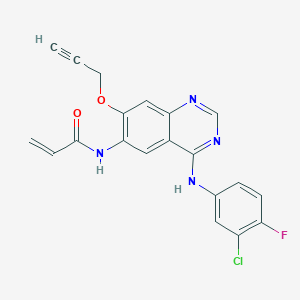
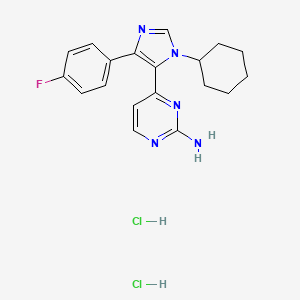
![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)
![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)

![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)
